REACTION_CXSMILES
|
Br[CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:9]([NH:11][CH2:12][CH3:13])[CH3:10]>>[CH2:6]([O:5][C:3](=[O:4])[CH:2]([N:11]([CH2:12][CH3:13])[CH2:9][CH3:10])[CH3:8])[CH3:7]
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 10 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
White solid was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)N(CC)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.12 mol | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |